

# A Technical Guide to the Physical and Chemical Properties of Aculeacin A

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## Compound of Interest

Compound Name: *Aculeacin A*

Cat. No.: *B036043*

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## Introduction

**Aculeacin A** is a lipopeptide antifungal antibiotic belonging to the echinocandin class.[1][2] Isolated from the fungus *Aspergillus aculeatus*, it has been a subject of interest in the field of antimicrobial research due to its potent and specific mechanism of action against a variety of pathogenic yeasts and molds.[1][3][4] This document provides a comprehensive overview of the physical and chemical properties of **Aculeacin A**, its mechanism of action, and the experimental protocols used for its characterization, intended for researchers, scientists, and professionals in drug development.

## Physical Properties

**Aculeacin A** is typically isolated as a white, amorphous powder.[3] Its solubility profile is characteristic of an amphiphilic molecule; it is soluble in lower alcohols such as methanol and ethanol, as well as in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but is poorly soluble in water and most other organic solvents.[3][4][5]

Table 1: Physical and Chemical Identification Data for **Aculeacin A**

Property	Value	Source(s)
Molecular Formula	C <sub>51</sub> H <sub>82</sub> N <sub>8</sub> O <sub>17</sub>	PubChem[1][6]
C <sub>50</sub> H <sub>81</sub> N <sub>7</sub> O <sub>16</sub>	Sigma-Aldrich[4]	
Molecular Weight	1079.26 g/mol	MedKoo[6]
1079.2 g/mol	PubChem[1]	
1036.22 g/mol	Sigma-Aldrich, DFC[4][7]	
Exact Mass	1078.5798 Da	PubChem, MedKoo[1][6]
Appearance	White amorphous powder	Mizuno et al. (1977)[3]
CAS Number	58814-86-1	PubChem, Sigma-Aldrich[1][4]
Solubility	Soluble in methanol, ethanol, DMF, DMSO (10 mg/mL).[4][5] Hardly soluble in water.[3]	Sigma-Aldrich, Mizuno et al. (1977)[3][4][5]

Note: Discrepancies in molecular formula and weight may arise from different salt forms, hydration states, or variations in the lipophilic side chain reported by different suppliers and databases.

## Chemical Structure and Spectroscopic Properties

**Aculeacin A** is a complex lipopeptide composed of a cyclic hexapeptide core attached to a long-chain fatty acid (palmitic acid).[1][3][8] Acid hydrolysis of **Aculeacin A** yields palmitic acid along with several amino acids, including threonine and hydroxyproline.[3][8] It is classified as a heterodetic cyclic peptide and is a member of the echinocandin family of antifungals.[1]

Table 2: Spectroscopic Characterization of **Aculeacin A**

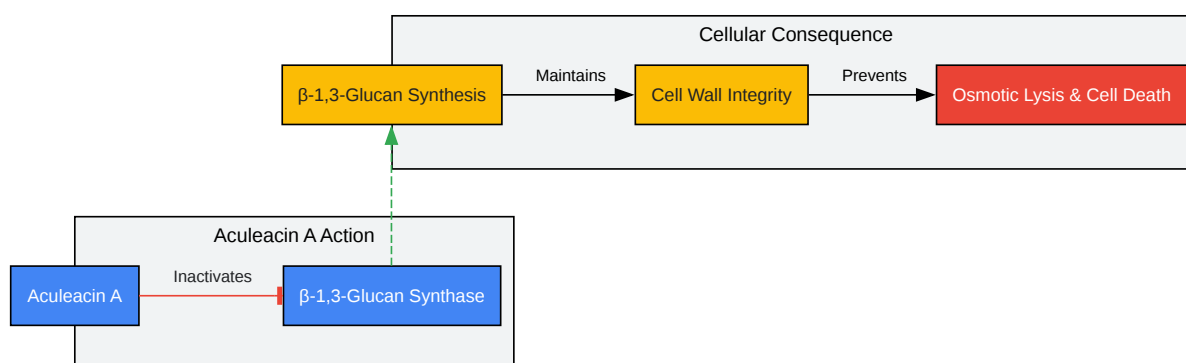
Technique	Description and Expected Data
<sup>1</sup> H and <sup>13</sup> C NMR	Nuclear Magnetic Resonance spectroscopy would reveal the carbon-hydrogen framework. <sup>1</sup> H NMR signals would correspond to protons in the amino acid residues (alpha-protons, side chains) and the palmitic acid chain. <sup>13</sup> C NMR would show distinct signals for carbonyl carbons, alpha-carbons, and carbons of the aromatic and aliphatic side chains, confirming the peptide and lipid components.
Mass Spectrometry (MS)	High-resolution mass spectrometry provides the exact mass and molecular formula. <sup>[1][6]</sup> Tandem MS (MS/MS) would be used to sequence the peptide core by analyzing fragmentation patterns, confirming the amino acid sequence and the structure of the lipid side chain. <sup>[9][10]</sup>
Infrared (IR) Spectroscopy	The IR spectrum is expected to show characteristic absorption bands for O-H and N-H stretching (around 3300 cm <sup>-1</sup> ), C-H stretching from the aliphatic chain (around 2900 cm <sup>-1</sup> ), and strong amide C=O stretching (around 1650 cm <sup>-1</sup> ), confirming its peptide nature.
UV-Vis Spectroscopy	Ultraviolet-Visible spectroscopy would likely show absorption maxima related to the peptide bonds and any chromophoric amino acid side chains, such as the 4-hydroxyphenyl group found in one of the residues. <sup>[1]</sup>

## Mechanism of Antifungal Action

The primary mode of action for **Aculeacin A** is the specific, non-competitive inhibition of the enzyme  $\beta$ -1,3-glucan synthase.<sup>[2][7][11][12]</sup> This enzyme is critical for the biosynthesis of

$\beta$ -1,3-glucan, an essential structural polymer of the fungal cell wall that is absent in mammalian cells, making it an excellent target for selective antifungal therapy.[13][14]

By inhibiting this enzyme, **Aculeacin A** disrupts the integrity of the fungal cell wall.[4][13] This leads to osmotic instability and, ultimately, cell lysis, particularly in actively growing regions such as the tips of yeast buds.[13] This mechanism confers fungicidal activity against susceptible organisms like *Candida albicans* and *Saccharomyces cerevisiae*. [11][12][13] Interestingly, **Aculeacin A** can exhibit a paradoxical dose-response, where its lethal efficacy is greatest at moderate concentrations (e.g., 0.08 to 1.25  $\mu\text{g/ml}$  for *C. albicans*) and is reduced at higher concentrations.[11][12]



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**Caption:** Mechanism of action of **Aculeacin A** targeting fungal cell wall synthesis.

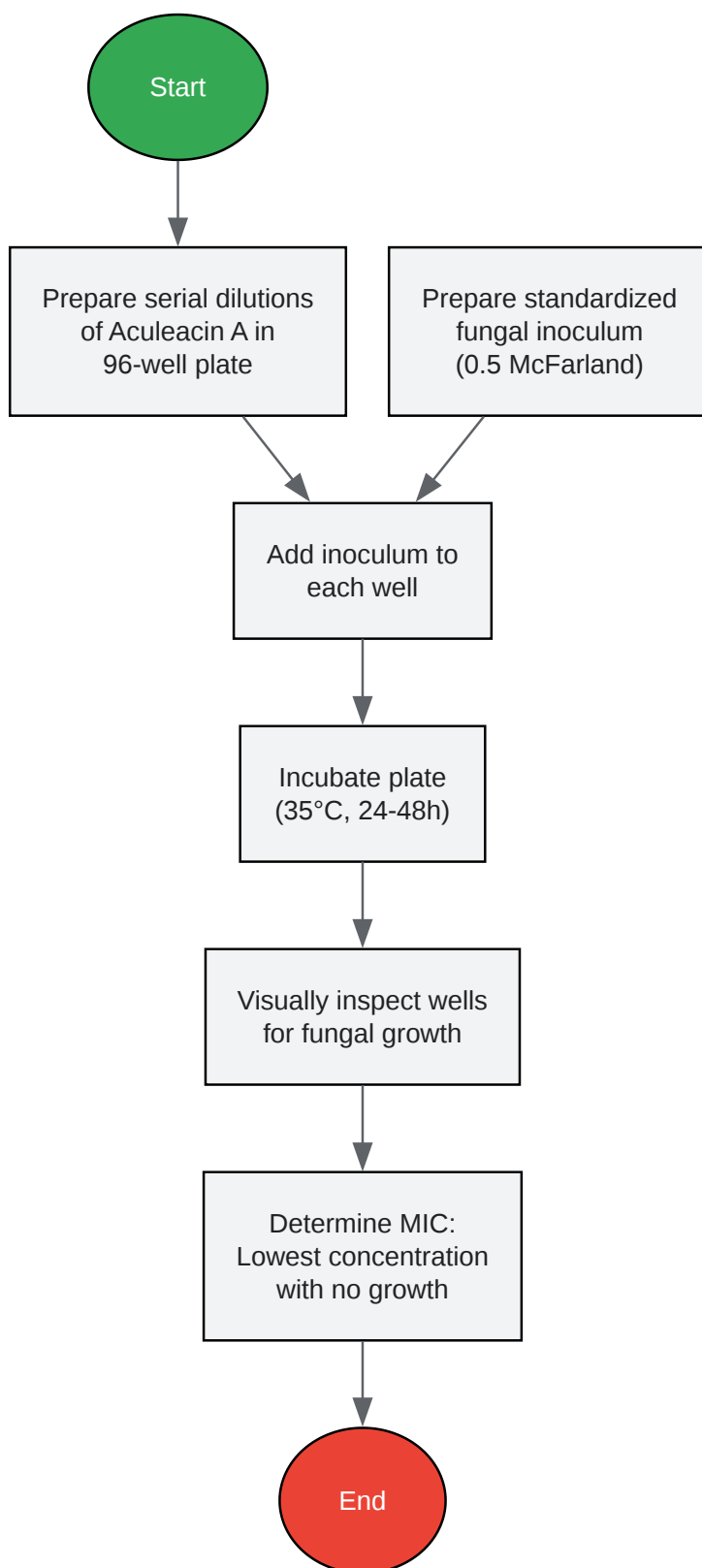
## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **Aculeacin A** against a fungal strain is determined using a standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[15][16]

**Methodology:**

- **Preparation of Drug Dilutions:** A stock solution of **Aculeacin A** is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a growth medium like RPMI-1640.
- **Inoculum Preparation:** Fungal colonies from a fresh agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in the growth medium to achieve a specified final concentration (e.g.,  $0.5\text{--}2.5 \times 10^3$  CFU/mL).
- **Inoculation:** The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. A drug-free well serves as a positive control for growth.
- **Incubation:** The plate is incubated at 35°C for 24–48 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of **Aculeacin A** that causes complete, or near-complete, inhibition of visible fungal growth compared to the control well.



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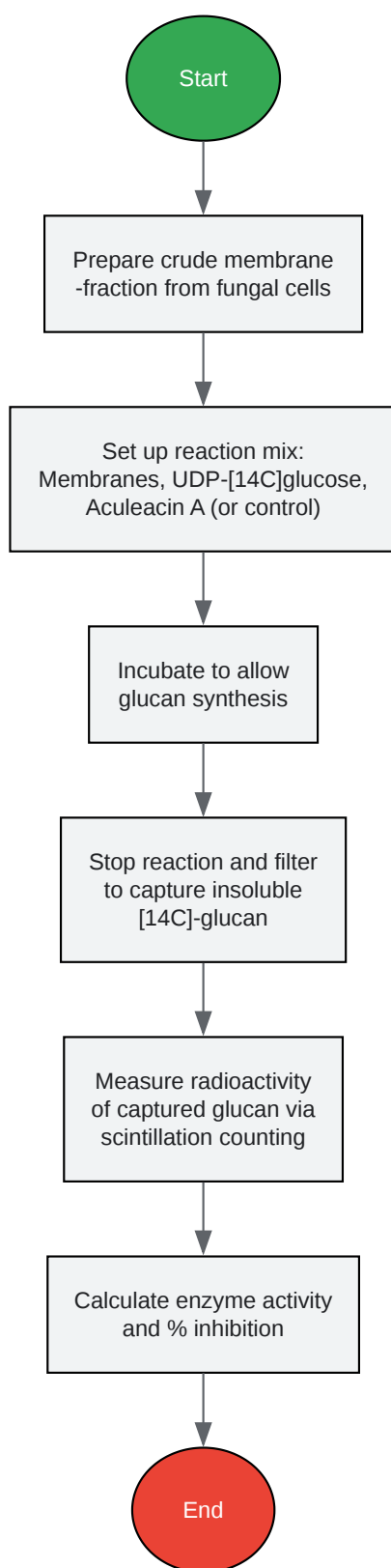
**Caption:** Standard experimental workflow for MIC determination by broth microdilution.

## In Vitro $\beta$ -1,3-Glucan Synthase Activity Assay

This assay measures the inhibitory effect of **Aculeacin A** on the enzymatic activity of  $\beta$ -1,3-glucan synthase by quantifying the incorporation of radiolabeled glucose into glucan.[\[17\]](#)

### Methodology:

- **Enzyme Preparation:** A crude membrane fraction containing  $\beta$ -1,3-glucan synthase is prepared from fungal protoplasts or mycelia through homogenization and differential centrifugation.
- **Reaction Mixture:** The reaction is set up in a buffer containing the membrane fraction, a substrate (radiolabeled UDP- $^{14}\text{C}$ -glucose), and varying concentrations of **Aculeacin A**. A control reaction without the inhibitor is run in parallel.
- **Enzymatic Reaction:** The mixture is incubated at an optimal temperature (e.g., 30°C) to allow for the synthesis of glucan.
- **Product Isolation:** The reaction is stopped, and the newly synthesized, insoluble  $^{14}\text{C}$ -labeled glucan polymer is separated from the soluble, unreacted UDP- $^{14}\text{C}$ -glucose by filtration (e.g., through a glass fiber filter).
- **Quantification:** The radioactivity retained on the filter is measured using a scintillation counter.
- **Data Analysis:** The amount of radioactivity is proportional to the enzyme's activity. The percentage of inhibition is calculated by comparing the activity in the presence of **Aculeacin A** to the control.



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**Caption:** Workflow for the in vitro  $\beta$ -1,3-glucan synthase inhibition assay.



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## References

- 1. Aculeacin A | C<sub>51</sub>H<sub>82</sub>N<sub>8</sub>O<sub>17</sub> | CID 53297328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Differential Activities of Three Families of Specific  $\beta(1,3)$ Glucan Synthase Inhibitors in Wild-type and Resistant Strains of Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on aculeacin. I. Isolation and characterization of aculeacin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aculeacin A *Aspergillus aculeatus*, = 95 HPLC 58814-86-1 [sigmaaldrich.com]
- 5. Aculeacin A from *Aspergillus aculeatus*,  $\geq 95\%$  (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. medkoo.com [medkoo.com]
- 7. discofinechem.com [discofinechem.com]
- 8. Studies on aculeacin. II. Isolation and characterization of aculeacins B, C, D, E, F and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. STUDIES ON THE MECHANISM OF ANTIFUNGAL ACTION OF ACULEACIN A [jstage.jst.go.jp]
- 12. Studies on the mechanism of antifungal action of aculeacin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the mode of action of a new antifungal antibiotic, aculeacin A: inhibition of cell wall synthesis in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,3-beta-Glucan synthase: a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. journals.asm.org [journals.asm.org]

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